An In-depth Technical Guide to Isoamyl Propionate: Chemical Properties and Structure
An In-depth Technical Guide to Isoamyl Propionate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl propionate (also known as isopentyl propionate) is an organic ester with the characteristic fruity aroma of apricot and pineapple.[1][2] This colorless liquid is widely utilized in the flavor and fragrance industries and also finds applications as a solvent for resins and nitrocellulose.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of isoamyl propionate, its molecular structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Structure and Identification
Isoamyl propionate is the ester formed from the reaction of isoamyl alcohol (3-methyl-1-butanol) and propionic acid.[2] Its chemical structure and identification parameters are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 3-methylbutyl propanoate | [3] |
| Synonyms | Isopentyl propionate, 3-Methyl-1-butyl propanoate | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| CAS Number | 105-68-0 | [3] |
| SMILES | CCC(=O)OCCC(C)C | [3] |
| InChIKey | XAOGXQMKWQFZEM-UHFFFAOYSA-N | [3] |
graph Isoamyl_Propionate_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [penwidth=2, color="#4285F4"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; O1 [label="O", pos="3,0.5!", fontcolor="#EA4335"]; O2 [label="O", pos="2.5,-0.8!", fontcolor="#EA4335"]; C4 [label="C", pos="4,0!"]; C5 [label="C", pos="5,0.5!"]; C6 [label="C", pos="6,0!"]; C7 [label="C", pos="5.5,1.5!"]; H1 [label="H3", pos="-0.8,0!"]; H2 [label="H2", pos="1,1.1!"]; H3 [label="H2", pos="4,-0.6!"]; H4 [label="H2", pos="5,1.1!"]; H5 [label="H", pos="6,0.6!"]; H6 [label="H3", pos="5.2,2.1!"]; H7 [label="H3", pos="6.8,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- O1; C3 -- O2 [style=double]; O1 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C1 -- H1; C2 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C7 -- H6; C6 -- H7; }
Figure 1. Chemical structure of isoamyl propionate.
Physicochemical Properties
A summary of the key physicochemical properties of isoamyl propionate is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, apricot, pineapple | [1][2] |
| Boiling Point | 156 °C | [1][4] |
| Melting Point | -73 °C | |
| Density | 0.871 g/mL at 25 °C | [1][4] |
| Flash Point | 48 °C (118 °F) | [1] |
| Refractive Index | 1.406 at 20 °C | [1][4] |
| Vapor Pressure | 13.331 hPa at 51.27 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1][5] |
Experimental Protocols
Synthesis of Isoamyl Propionate via Fischer Esterification
Isoamyl propionate can be synthesized through the acid-catalyzed Fischer esterification of 3-methyl-1-butanol (isoamyl alcohol) with propionic acid.
Materials:
-
3-methyl-1-butanol
-
Propionic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-methyl-1-butanol and a molar excess of propionic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the flask.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux for approximately 1-2 hours.[6]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO₂), and finally with brine.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Filter to remove the drying agent.
-
Purify the crude product by simple distillation, collecting the fraction that boils at approximately 156 °C.[7]
Figure 2. General workflow for the synthesis of isoamyl propionate.
Analytical Methods
GC-FID is a standard method for assessing the purity and quantifying isoamyl propionate.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the analysis of fatty acid esters (e.g., DB-FFAP, DB-FastFAME).[2][8]
Typical GC-FID Parameters:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 280-300 °C |
| Oven Program | Initial temp 50-70°C, ramp at 10-15°C/min to 250°C |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split (e.g., 30:1) |
| Internal Standard | (Optional) e.g., Hexadecyl propanoate for quantification[9] |
Sample Preparation:
-
Prepare a stock solution of isoamyl propionate in a suitable solvent (e.g., ethanol, hexane).
-
Create a series of calibration standards by diluting the stock solution.
-
If using an internal standard, add a known concentration to all standards and samples.
-
Inject a small volume (e.g., 1 µL) of the sample or standard into the GC.
Figure 3. Typical workflow for GC-FID analysis of isoamyl propionate.
NMR spectroscopy is a powerful tool for the structural elucidation of isoamyl propionate.
¹H NMR (Proton NMR):
-
Solvent: Typically CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.07 | t | 2H | -O-CH₂ -CH₂- |
| ~2.26 | q | 2H | -CO-CH₂ -CH₃ |
| ~1.65 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.50 | q | 2H | -O-CH₂-CH₂ -CH- |
| ~1.12 | t | 3H | -CO-CH₂-CH₃ |
| ~0.90 | d | 6H | -CH(CH₃ )₂ |
¹³C NMR (Carbon-13 NMR):
-
Solvent: Typically CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O |
| ~63.3 | -O-CH₂ - |
| ~37.3 | -O-CH₂-CH₂ - |
| ~27.8 | -CO-CH₂ -CH₃ |
| ~25.0 | -CH (CH₃)₂ |
| ~22.4 | -CH(CH₃ )₂ |
| ~9.1 | -CO-CH₂-CH₃ |
IR spectroscopy is used to identify the functional groups present in isoamyl propionate.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960-2870 | Strong | C-H (alkane) stretching |
| ~1740 | Strong | C=O (ester) stretching |
| ~1465 | Medium | C-H bending |
| ~1370 | Medium | C-H bending |
| ~1180 | Strong | C-O (ester) stretching |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of isoamyl propionate results in characteristic fragmentation patterns.
| m/z | Relative Intensity | Possible Fragment |
| 144 | Low | [M]⁺ (Molecular ion) |
| 70 | High | [C₅H₁₀]⁺ (Loss of propionic acid) |
| 57 | Very High | [C₂H₅CO]⁺ (Propionyl cation) or [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Safety and Handling
Isoamyl propionate is a flammable liquid and vapor.[10] It should be handled in a well-ventilated area, away from sources of ignition.[10] Standard personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of isoamyl propionate. The tabulated data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. The provided diagrams illustrate the key structural and procedural information for ease of understanding.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoamyl propionate | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoamyl propionate | 105-68-0 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. agilent.com [agilent.com]
- 9. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
